Ethyl 4-oxo-5-phenylpentanoate
Overview
Description
Ethyl 4-oxo-5-phenylpentanoate is an organic compound with the molecular formula C13H16O3. It is a derivative of pentanoic acid, featuring an ethyl ester group, a phenyl group, and a ketone functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-oxo-5-phenylpentanoate can be synthesized through various methods. One common approach involves the Claisen condensation reaction between ethyl acetate and benzylacetone, followed by hydrolysis and decarboxylation to yield the desired product. The reaction typically requires a strong base such as sodium ethoxide and is conducted under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxo-5-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed:
Oxidation: 4-oxo-5-phenylpentanoic acid
Reduction: 4-hydroxy-5-phenylpentanoate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl 4-oxo-5-phenylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and analgesic drugs.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-5-phenylpentanoate depends on its specific application. In enzymatic reactions, the compound may act as a substrate for esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. In reduction reactions, the ketone group is reduced to a secondary alcohol, involving the transfer of hydride ions from the reducing agent to the carbonyl carbon.
Comparison with Similar Compounds
Ethyl 4-oxo-5-phenylpentanoate can be compared to other similar compounds such as:
Ethyl 4-oxo-2-phenylbutanoate: Similar structure but with a shorter carbon chain.
Ethyl 4-oxo-6-phenylhexanoate: Similar structure but with a longer carbon chain.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse chemical transformations. Its balance of hydrophobic (phenyl group) and hydrophilic (ester and ketone groups) properties makes it versatile for various applications in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl 4-oxo-5-phenylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)9-8-12(14)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGPSJHOOQCAES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340869 | |
Record name | Ethyl 4-oxo-5-phenylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20416-11-9 | |
Record name | Ethyl γ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20416-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-5-phenylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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